molecular formula C7H16N2 B1471691 1-[(Ethylamino)methyl]cyclobutan-1-amine CAS No. 1520229-66-6

1-[(Ethylamino)methyl]cyclobutan-1-amine

Cat. No. B1471691
CAS RN: 1520229-66-6
M. Wt: 128.22 g/mol
InChI Key: DAKVGYHXDKKAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Ethylamino)methylcyclobutan-1-amine (EMCB) is an organic compound that belongs to the class of cyclobutanamines. It is a nitrogen-containing heterocyclic compound with a molecular formula of C4H8N2. EMCB has been studied extensively for its potential medical applications, due to its ability to interact with a variety of biological targets.

Mechanism Of Action

The mechanism of action of 1-[(Ethylamino)methyl]cyclobutan-1-amine is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in drug metabolism, as well as an agonist at several receptors. Additionally, 1-[(Ethylamino)methyl]cyclobutan-1-amine has been found to modulate the activity of several proteins, including the protein kinase C and the calcium-binding protein calmodulin.
Biochemical and Physiological Effects
1-[(Ethylamino)methyl]cyclobutan-1-amine has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the metabolism of drugs and toxins, including cytochrome P450 enzymes. In addition, 1-[(Ethylamino)methyl]cyclobutan-1-amine has been found to bind to several receptors, including the serotonin 5-HT1A receptor and the opioid μ-receptor. It has also been shown to modulate the activity of several proteins, including the protein kinase C and the calcium-binding protein calmodulin.

Advantages And Limitations For Lab Experiments

The advantages of using 1-[(Ethylamino)methyl]cyclobutan-1-amine in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it has been found to interact with a variety of biological targets, making it a useful tool for studying the mechanism of action of drugs and toxins. However, there are several limitations to using 1-[(Ethylamino)methyl]cyclobutan-1-amine in laboratory experiments. For example, it has a short half-life in vivo, making it difficult to study its long-term effects. In addition, its mechanism of action is not fully understood, making it difficult to predict its effects.

Future Directions

The potential future directions for research on 1-[(Ethylamino)methyl]cyclobutan-1-amine include further investigation into its mechanism of action, its long-term effects, and its potential therapeutic applications. Additionally, further research could be done to explore its interactions with other biological targets, such as G-protein coupled receptors and ion channels. Finally, further research could be done to explore its potential applications in drug delivery, drug design, and drug discovery.

Scientific Research Applications

1-[(Ethylamino)methyl]cyclobutan-1-amine has been studied extensively for its potential medical applications. It has been shown to interact with a variety of biological targets, including enzymes, receptors, and proteins. For example, 1-[(Ethylamino)methyl]cyclobutan-1-amine has been found to inhibit the activity of several enzymes involved in the metabolism of drugs and toxins, including cytochrome P450 enzymes. In addition, 1-[(Ethylamino)methyl]cyclobutan-1-amine has been found to bind to several receptors, including the serotonin 5-HT1A receptor and the opioid μ-receptor. It has also been shown to modulate the activity of several proteins, including the protein kinase C and the calcium-binding protein calmodulin.

properties

IUPAC Name

1-(ethylaminomethyl)cyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-9-6-7(8)4-3-5-7/h9H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKVGYHXDKKAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1(CCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Ethylamino)methyl]cyclobutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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